molecular formula C8H6BrNO3S B13463847 6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 204851-01-4

6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B13463847
CAS No.: 204851-01-4
M. Wt: 276.11 g/mol
InChI Key: HNKPLDQNUVJJBX-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a trione functional group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the bromination of 2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-1,3-benzothiazole
  • 7-Bromo-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 6-Bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Uniqueness

6-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

204851-01-4

Molecular Formula

C8H6BrNO3S

Molecular Weight

276.11 g/mol

IUPAC Name

6-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H6BrNO3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,1H3

InChI Key

HNKPLDQNUVJJBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br

Origin of Product

United States

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